Methyl 3-bromo-2-chloro-5-iodobenzoate
Overview
Description
Methyl 3-bromo-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C₈H₅BrClIO₂. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-chloro-5-iodobenzoate typically involves the halogenation of methyl benzoate derivatives. One common method includes the sequential halogenation of methyl benzoate using bromine, chlorine, and iodine under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for the addition of halogens and continuous monitoring of reaction conditions are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-chloro-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivatives by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Coupling: Formation of biaryl compounds.
Reduction: Formation of methyl 3-bromo-2-chloro-5-iodobenzoic acid.
Scientific Research Applications
Methyl 3-bromo-2-chloro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-chloro-5-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of carbon-carbon bonds in Suzuki-Miyaura coupling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-chloro-2-iodobenzoate
- Methyl 5-bromo-2-iodobenzoate
- Methyl 5-bromo-2-chloro-3-iodobenzoate
Uniqueness
Methyl 3-bromo-2-chloro-5-iodobenzoate is unique due to the specific arrangement of halogen atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique substitution pattern allows for selective functionalization and the formation of diverse chemical products .
Properties
IUPAC Name |
methyl 3-bromo-2-chloro-5-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNRCOUVCFNSTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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